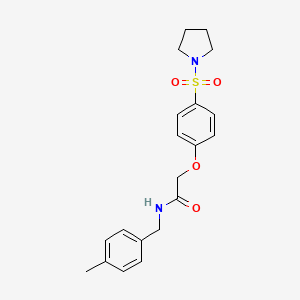
N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been thoroughly investigated. In
Mécanisme D'action
The exact mechanism of action of N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neural activity and reducing anxiety. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-inflammatory and anti-cancer effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which are associated with anxiety and depression. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, this compound has been shown to have a high degree of selectivity for GABA receptors, which can reduce the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including further investigation of its mechanism of action and physiological effects, as well as its potential applications in medicine and cancer therapy. Additionally, there is a need for more studies on the safety and toxicity of this compound, particularly in humans. Finally, there is a need for the development of new synthesis methods and derivatives of this compound that can improve its solubility and selectivity for GABA receptors.
Méthodes De Synthèse
N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using various methods, including the reaction of 2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with methylamine. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-methyl-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicine. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested as a potential treatment for anxiety and depression in humans. Additionally, this compound has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-methyl-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-13(9-7-12)17-20-18(24-21-17)14-4-3-5-15(10-14)23-11-16(22)19-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLTWQGBHUORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)


![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)






![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)
